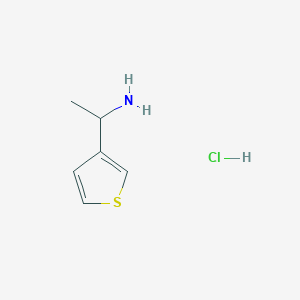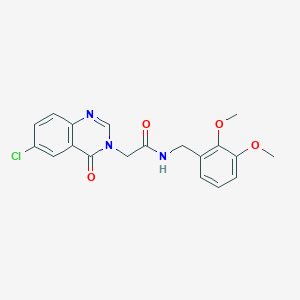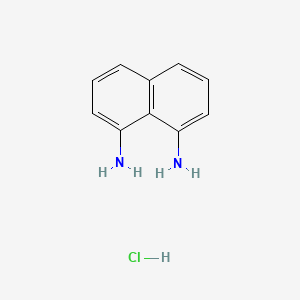![molecular formula C16H11ClF3N3OS3 B12503200 5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)
5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ADAMTS-5 inhibitor is a compound designed to inhibit the activity of ADAMTS-5, a member of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) family. ADAMTS-5 is primarily involved in the degradation of aggrecan, a major component of the cartilage extracellular matrix. This enzyme plays a significant role in the pathogenesis of osteoarthritis by breaking down cartilage, leading to joint pain and dysfunction . Inhibiting ADAMTS-5 has shown potential in preventing cartilage degradation and is being explored as a therapeutic strategy for osteoarthritis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ADAMTS-5 inhibitors involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of hydantoin derivatives, which are optimized for high potency and selectivity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ADAMTS-5 inhibitors follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
ADAMTS-5 inhibitors undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions are typically the desired ADAMTS-5 inhibitors with high selectivity and potency. By-products are minimized through careful optimization of reaction conditions and purification techniques .
科学研究应用
ADAMTS-5 inhibitors have a wide range of scientific research applications, including:
Biology: Investigated for their role in modulating extracellular matrix degradation and tissue remodeling.
Medicine: Explored as potential therapeutic agents for treating osteoarthritis and other diseases involving cartilage degradation
Industry: Used in the development of new drugs and therapeutic strategies targeting metalloproteinases.
作用机制
ADAMTS-5 inhibitors exert their effects by binding to the active site of the ADAMTS-5 enzyme, preventing it from cleaving aggrecan in the cartilage extracellular matrix. This inhibition reduces cartilage degradation and helps maintain joint function . The molecular targets involved include the metalloproteinase domain of ADAMTS-5 and specific binding sites critical for its enzymatic activity .
相似化合物的比较
Similar Compounds
Similar compounds to ADAMTS-5 inhibitors include:
ADAMTS-4 inhibitors: Target another member of the ADAMTS family involved in cartilage degradation.
MMP inhibitors: Target matrix metalloproteinases, which also play a role in extracellular matrix degradation.
Uniqueness
ADAMTS-5 inhibitors are unique in their high selectivity and potency for ADAMTS-5 compared to other metalloproteinases. This selectivity reduces off-target effects and enhances their therapeutic potential for treating osteoarthritis .
属性
IUPAC Name |
5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
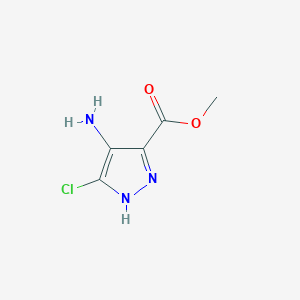
![N-(2-fluorobenzyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12503127.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12503131.png)
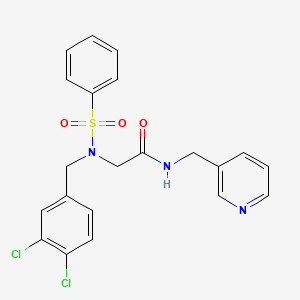
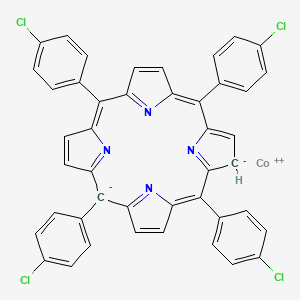
![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12503162.png)
![[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12503168.png)
![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
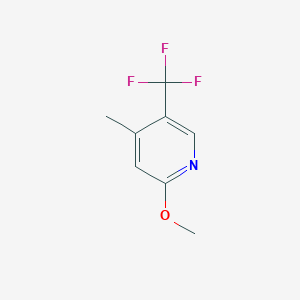

![Methyl 5-({3-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503207.png)
